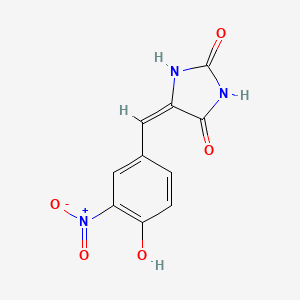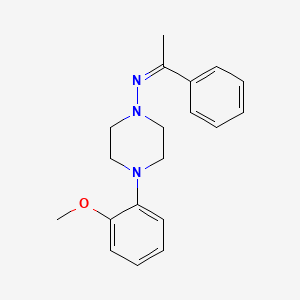
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione, also known as HNB-IDA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a nitrophenol derivative of imidazolidine-2,4-dione and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. It has also been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells. 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has also been found to have potential neuroprotective effects, by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione in lab experiments include its ability to exhibit various biological activities, as well as its potential therapeutic applications. However, the limitations of using 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione include its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione. One potential area of research is the development of new therapeutic applications for the compound, particularly in the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione, which could provide insights into its biological activity and potential therapeutic applications. Finally, further studies are needed to determine the potential side effects of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione, particularly in long-term use.
Synthesis Methods
The synthesis of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with imidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione as a yellow crystalline powder.
Scientific Research Applications
5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. 5-(4-hydroxy-3-nitrobenzylidene)-2,4-imidazolidinedione has also been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5/c14-8-2-1-5(4-7(8)13(17)18)3-6-9(15)12-10(16)11-6/h1-4,14H,(H2,11,12,15,16)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFAXSQHSAMCFA-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)
![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)


![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)




![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)
![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)
